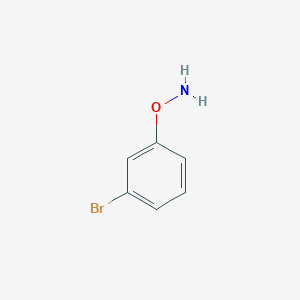

O-(3-bromophenyl)hydroxylamine

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H6BrNO |

|---|---|

Molecular Weight |

188.02 g/mol |

IUPAC Name |

O-(3-bromophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2 |

InChI Key |

FOKDKJHZONQODP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 3 Bromophenyl Hydroxylamine and Its Derivatives

Direct Synthetic Routes to O-(3-Bromophenyl)hydroxylamine

Direct routes aim to form the C-O-N linkage in a single key step, typically involving the reaction of a hydroxylamine-based reagent with a suitable aryl precursor.

Strategies Utilizing Hydroxylamine (B1172632) Hydrochloride Precursors

Hydroxylamine hydrochloride serves as a fundamental and readily available precursor for the synthesis of hydroxylamine derivatives. Direct arylation using this reagent offers a straightforward approach to O-arylhydroxylamines.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds. A notable method involves the Pd-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with aryl halides. nih.gov This strategy is applicable to the synthesis of this compound by using 3-bromoiodobenzene or a related activated bromophenyl derivative as the coupling partner. These reactions often exhibit broad substrate scope and require relatively short reaction times. nih.gov The resulting O-arylated product can be hydrolyzed under acidic conditions to yield the final O-arylhydroxylamine. nih.gov

Another approach involves the cyclization of appropriately substituted precursors with hydroxylamine hydrochloride. For instance, a protected 1,5-dicarbonyl moiety, formed from the palladium-catalyzed α-arylation of an enolate with an ortho-functionalized aryl halide, can be cyclized with hydroxylamine hydrochloride to directly access isoquinoline (B145761) N-oxides, which are related in structure to O-arylhydroxylamines. rsc.org

Approaches from Brominated Phenols

Starting from brominated phenols, specifically 3-bromophenol (B21344), the synthesis of the target compound requires the formation of the O-N bond through an O-amination reaction.

A general and effective method for the dearomative ortho-amination of phenols involves the use of mesitylenesulfonyl hydroxylamine (MSH). chemrxiv.org This reagent can react with 2-arylphenols to form O-arylhydroxylamines, which can then undergo rearrangement. chemrxiv.org For a simple phenol (B47542) like 3-bromophenol, direct O-amination with an electrophilic aminating agent is a potential route.

Furthermore, the O-arylation of brominated phenols has been extensively studied for the synthesis of polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites. diva-portal.org These methods, often employing diaryliodonium salts, establish a C-O bond between two aryl groups. diva-portal.org Adapting this methodology by using a suitable hydroxylamine-derived nucleophile in place of a phenol could theoretically produce O-arylhydroxylamines.

Research has also focused on the direct hydroxylation of aryl boronic acids, which can be prepared from aryl bromides. scispace.com While this typically yields phenols, modifications to introduce a hydroxylamine moiety are an area of interest.

| Method Category | Starting Materials | Key Reagents | Product Type | Citation |

| Direct Routes | ||||

| From Hydroxylamine Precursors | Aryl halides (e.g., 3-bromoiodobenzene) | Hydroxylamine equivalent (e.g., ethyl acetohydroximate), Pd catalyst | O-Arylhydroxylamine | nih.gov |

| From Brominated Phenols | Brominated phenols (e.g., 3-bromophenol) | Electrophilic aminating agents (e.g., MSH) | O-Arylhydroxylamine | chemrxiv.org |

Indirect Synthetic Pathways for O-Arylhydroxylamines

Alkylation of N-Hydroxy Cyclic Imides for O-Substitution

A widely used indirect route to O-arylhydroxylamines involves the O-arylation of N-hydroxy cyclic imides, such as N-hydroxyphthalimide (NHP) or N-hydroxysuccinimide (NHS). organic-chemistry.orgdiva-portal.org

The key step is a cross-coupling reaction between the N-hydroxy imide and an arylating agent. A highly general method is the copper-mediated coupling of N-hydroxyphthalimide with arylboronic acids. researchgate.net This reaction, tolerant of various functional groups, would employ (3-bromophenyl)boronic acid to generate N-(3-bromophenoxy)phthalimide. researchgate.net More recently, metal-free arylation conditions have been developed using diaryliodonium salts, which react with NHP and NHS in excellent yields over short reaction times. organic-chemistry.orgdiva-portal.org

Once the N-aryloxyimide intermediate is formed, the phthalimide (B116566) or succinimide (B58015) group must be cleaved to release the free O-arylhydroxylamine. While hydrazine (B178648) is traditionally used for this cleavage, milder, hydrazine-free hydrolysis methods have been developed using reagents like ammonia (B1221849) or hydroxylamine with a base. diva-portal.org This two-step sequence provides a versatile and high-yielding pathway to O-arylhydroxylamines. diva-portal.org

Mitsunobu Reaction-Based Syntheses

The Mitsunobu reaction provides a powerful method for the dehydrative coupling of an alcohol with an acidic pronucleophile, proceeding with a clean inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of O-arylhydroxylamines.

In this context, a phenol (e.g., 3-bromophenol) acts as the acidic pronucleophile, and a protected hydroxylamine derivative can be used. However, the more common and synthetically useful approach involves using an alcohol and an N-hydroxy compound as the nucleophile. For instance, N-hydroxyphthalimide can serve as the nucleophile in a Mitsunobu reaction with a suitable alcohol. organic-chemistry.orgresearchgate.net To synthesize this compound via this general strategy, one would react 3-bromophenol with a protected hydroxylamine under standard Mitsunobu conditions, which involve triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com The reaction forms an intermediate O-aryl-N-protected hydroxylamine, which is then deprotected to afford the final product. The choice of protecting group on the hydroxylamine nucleophile is crucial for the success of the reaction and subsequent deprotection.

Oximation and Subsequent Alkylation Strategies

This pathway involves the initial formation of an oxime from a carbonyl compound, which is then further elaborated. An oxime is a compound containing the R₁R₂C=NOH functional group, formed by the condensation of an aldehyde or a ketone with hydroxylamine. acs.orgorgsyn.org

The general procedure involves reacting a ketone or aldehyde with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine (B92270) or potassium carbonate to neutralize the liberated HCl. orgsyn.orgrsc.org Once the oxime is formed, the oxygen atom can be alkylated or arylated.

For the synthesis of O-arylhydroxylamines, a key strategy is the palladium-catalyzed O-arylation of an oxime or a hydroxylamine equivalent. nih.gov For example, ethyl acetohydroximate can be O-arylated with various aryl halides, including bromides, in a Pd-catalyzed process. nih.gov The resulting O-arylated product can then be hydrolyzed to furnish the O-arylhydroxylamine. nih.gov This method avoids the direct handling of potentially unstable O-arylhydroxylamine products by generating them from a stable, easily prepared precursor.

| Method Category | Starting Materials | Key Reagents/Intermediates | Product Type | Citation |

| Indirect Routes | ||||

| From N-Hydroxy Imides | N-hydroxyphthalimide, (3-bromophenyl)boronic acid or diaryliodonium salt | Cu salts or base, then hydrolysis (NH₃ or NH₂OH) / N-(3-bromophenoxy)phthalimide | This compound | diva-portal.orgresearchgate.net |

| Mitsunobu Reaction | 3-Bromophenol, protected hydroxylamine | PPh₃, DEAD or DIAD | This compound (after deprotection) | wikipedia.orgorganic-chemistry.orgmdpi.com |

| Oximation/Alkylation | Ketone/aldehyde, hydroxylamine HCl | Base, then arylating agent (e.g., 3-bromophenyl halide) + Pd catalyst | This compound (after hydrolysis) | nih.govorgsyn.orgrsc.org |

Preparation of N-Substituted this compound Analogues

The synthesis of analogues of this compound, where substitution occurs at the nitrogen atom, provides access to a class of N,O-disubstituted hydroxylamines. These methods involve forming a new bond between the nitrogen atom of the this compound core and an incoming aryl, alkyl, or allyl group. Such transformations leverage modern catalytic systems to achieve efficient and selective N-functionalization.

Synthesis of N-Aryl-N-hydroxylamine Derivatives

The creation of N-aryl derivatives from an O-arylhydroxylamine starting material results in an N,O-diarylhydroxylamine structure. This transformation can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the copper-catalyzed N-arylation of hydroxylamines using aryl iodides are particularly effective. nih.gov This approach allows for the coupling of a broad range of functionalized hydroxylamines with various aryl partners. nih.gov

Palladium-catalyzed reactions also offer a powerful route. For instance, palladium catalysts combined with specific ligands like Xantphos can facilitate the N-arylation of hydroxylamine derivatives with aryl bromides. acs.org More recent developments include cascade reactions where an initial N-arylation of an O-arylhydroxylamine is followed by a nih.govnih.gov-sigmatropic rearrangement to construct complex biaryl structures. rsc.org Additionally, transition-metal-free methods using hypervalent iodine reagents, such as trimethoxyphenyliodonium(III) acetate (B1210297), have been developed for the N-arylation of N,O-protected hydroxylamines. thieme-connect.com

Table 1: Methodologies for N-Arylation of Hydroxylamine Derivatives

| Catalyst/Reagent | Coupling Partner | Key Features | Source(s) |

|---|---|---|---|

| Copper Iodide (CuI) | Aryl Iodides | Efficient for various N- and O-functionalized hydroxylamines. | nih.gov |

| Pd₂(dba)₃ / Xantphos | Aryl Bromides | Enables sequential N-arylation and cyclization in tandem processes. | acs.org |

| Diaryliodonium Salts | O-Arylhydroxylamines | Transition-metal-free cascade reaction involving N-arylation and rearrangement. | rsc.org |

Generation of O-((3-Bromophenyl)(phenyl)methyl)hydroxylamine

The compound O-((3-bromophenyl)(phenyl)methyl)hydroxylamine is a structural isomer of a potential N-substituted derivative of this compound, but it is not a direct derivative itself. Its structure consists of a (3-bromophenyl)phenylmethyl (benzhydryl) group attached to the oxygen atom of hydroxylamine.

The synthesis of such O-alkylated hydroxylamines is typically achieved through the alkylation of an N-protected hydroxylamine derivative, like N-hydroxyphthalimide or a hydroxylamine carbamate, with the corresponding alkyl halide. In this specific case, the synthesis would involve reacting an N-protected hydroxylamine with (3-bromophenyl)(phenyl)methyl bromide. The subsequent removal of the nitrogen-protecting group yields the final O-benzhydryl hydroxylamine product. The synthesis of various N,N,O-trisubstituted hydroxylamines has been explored, highlighting the versatility of building blocks based on the hydroxylamine framework. researchgate.net

Formation of N-Allyl-N-(3-bromophenyl)hydroxylamine Analogues

The compound N-Allyl-N-(3-bromophenyl)hydroxylamine is not a direct derivative of this compound but rather belongs to the class of N,N-disubstituted hydroxylamines. Its synthesis would begin with N-(3-bromophenyl)hydroxylamine as the key intermediate. This precursor is commonly prepared via the selective reduction of 3-bromonitrobenzene, using methods like catalytic hydrogenation with platinum catalysts or zinc-mediated reductions. organic-chemistry.orgrsc.orgresearchgate.net

Once the N-(3-bromophenyl)hydroxylamine is obtained, it can be N-allylated using an allyl halide (e.g., allyl bromide) under basic conditions. Modern approaches also include iridium-catalyzed allylic substitution, which can provide N-allylated hydroxylamines with high levels of chemo-, regio-, and enantioselectivity under mild conditions. organic-chemistry.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure product purity and stability. Due to the potential instability of hydroxylamines, these procedures must be conducted with care.

Commonly, purification is achieved using column chromatography on silica (B1680970) gel. thieme-connect.de The choice of eluent system (e.g., ethyl acetate/petroleum ether) is crucial for separating the desired product from starting materials and byproducts. thieme-connect.de

For crystalline solids, recrystallization is a standard and effective method. This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is determined by the solubility profile of the compound.

Given that hydroxylamines can be basic, they are often isolated and purified as their acid salts, such as hydrochloride salts. These salts frequently exhibit greater crystallinity and stability compared to the free base. Purification might involve preparing the salt, recrystallizing it, and then liberating the free base if required for a subsequent reaction step. General laboratory purification literature underscores the importance of techniques like distillation (for liquids), vacuum distillation for high-boiling point or sensitive compounds, and proper methods for drying and handling. researchgate.net In some cases, challenges in purification may necessitate multi-step protocols or avoiding isolation of unstable intermediates altogether. thieme-connect.decardiff.ac.uk

Table 2: Purification Techniques for Hydroxylamine Derivatives

| Technique | Description | Applicability | Source(s) |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | General purification of organic compounds, separation of reaction mixtures. | thieme-connect.decardiff.ac.uk |

| Recrystallization | Purification of crystalline solids based on solubility differences. | Purification of final products and stable intermediates. | researchgate.net |

| Salt Formation | Conversion to a salt (e.g., hydrochloride) to improve stability and crystallinity, followed by recrystallization. | Purification of basic compounds like amines and hydroxylamines. | cardiff.ac.uk |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving O 3 Bromophenyl Hydroxylamine

Rearrangement Reactions and Fragmentation Processes

In addition to direct reactions at the nitrogen center, O-(3-bromophenyl)hydroxylamine derivatives can undergo molecular rearrangements, which are powerful tools for constructing complex heterocyclic structures.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The acs.orgacs.org-sigmatropic rearrangement is a well-studied class of these transformations, famously exemplified by the Cope and Claisen rearrangements. wikipedia.org

This type of rearrangement is particularly relevant to derivatives of hydroxylamine (B1172632), where the weak nitrogen-oxygen (N-O) single bond can be cleaved. rsc.org These are often termed di-heteroatom acs.orgacs.org-sigmatropic rearrangements. For example, N-arylated O-cyclopropyl hydroxamates have been shown to undergo a base-mediated acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce substituted tetrahydroquinolines in good yields. rsc.orgas-pub.com This cascade is initiated by the cleavage of the N-O bond and the concomitant formation of a C-C bond. rsc.org Similarly, the Bartoli indole (B1671886) synthesis involves the acs.orgacs.org-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate. rsc.org

While not directly documented for this compound itself, it is mechanistically plausible that a suitably derivatized form, such as an N-vinyl or N-aryl derivative, could serve as a precursor for such a acs.orgacs.org-sigmatropic rearrangement, enabling the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgas-pub.com

Table 3: Illustrative acs.orgacs.org-Sigmatropic Rearrangement of a Hydroxylamine Derivative

| Precursor Type | Key Transformation | Product Class |

| N-Aryl-O-vinylhydroxylamine | acs.orgacs.org-Sigmatropic Rearrangement | Indole Derivatives |

| N-Aryl-O-cyclopropyl hydroxamate | acs.orgacs.org-Sigmatropic Rearrangement / Cyclization | Tetrahydroquinoline Derivatives |

This table illustrates known acs.orgacs.org-sigmatropic rearrangements for classes of compounds analogous to derivatives of this compound.

Lossen Rearrangement Analogues and Related Processes

The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.org The reaction typically proceeds via the treatment of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative with a base. wikipedia.orgnih.gov

The general mechanism commences with the deprotonation of the hydroxamic acid derivative by a base, forming its conjugate base. This is followed by a spontaneous rearrangement where the leaving group (e.g., a carboxylate anion) is expelled, leading to the formation of an isocyanate intermediate. wikipedia.org This highly reactive isocyanate can then be trapped with various nucleophiles. For instance, reaction with water leads to hydrolysis, decarboxylation, and the formation of a primary amine. wikipedia.orgslideshare.net

While the Lossen rearrangement is a fundamental transformation for O-acyl and O-sulfonyl hydroxylamine derivatives, specific studies detailing the direct participation of this compound in this reaction were not prominent in the surveyed literature. However, related transformations, such as the synthesis of unsymmetrical ureas from protected amines via a deprotective Lossen-type rearrangement, highlight the versatility of this chemical pathway. slideshare.net

Skeletal Rearrangements of Hydroxylamines

N-Aryl hydroxylamines are known to undergo various skeletal rearrangements, often acid-catalyzed, to yield substituted aniline (B41778) derivatives. One of the most well-known of these is the Bamberger rearrangement, which involves the acid-catalyzed conversion of an N-phenylhydroxylamine into a p-aminophenol. beilstein-journals.org The intermolecular nature of this rearrangement has been confirmed through isotopic labeling studies. beilstein-journals.org The reaction proceeds through the formation of a nitrenium ion intermediate, which is then attacked by a nucleophile, such as water, at the para position of the aromatic ring.

Another relevant transformation is the Stieglitz rearrangement, which involves the C-C bond cleavage of certain hydroxylamines to furnish amines. Recent developments have shown that this reaction can be facilitated under mild conditions using trifluoroacetic anhydride (B1165640) (TFAA) as an activator. acs.org Furthermore, rearrangements of N-aryl hydroxylamines can also be promoted by base, where an aryl group migrates from an oxygen atom to the nitrogen atom. cardiff.ac.uk There are also reports of skeletal rearrangements of complex bicyclic systems involving oxygen migration when a hydroxyl group is converted into a good leaving group. nih.gov While these rearrangements are characteristic of the aryl hydroxylamine functional group, specific examples detailing the skeletal rearrangement of this compound itself were not explicitly found in the reviewed literature.

Radical Reaction Pathways

Radical Processes in O-Trifluoromethylation of Hydroxylamine Derivatives

The introduction of a trifluoromethoxy (OCF3) group into aromatic systems is a significant strategy in medicinal chemistry. A two-step method has been developed for the synthesis of ortho-trifluoromethoxylated (hetero)arylamine scaffolds, which begins with the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives. rsc.orgmdpi.com Experimental data strongly indicate that this initial O-trifluoromethylation step proceeds through a radical-mediated pathway. nih.govrsc.orgnih.gov

The proposed mechanism for this radical process is initiated by the deprotonation of the protected N-aryl-N-hydroxylamine to form an N-aryl-N-hydroxylamine anion. rsc.orgnih.gov This anion then undergoes a single electron transfer (SET) to a trifluoromethylating agent, such as a Togni reagent. This SET process generates an N-hydroxyl radical and the radical anion of the Togni reagent, which subsequently fragments to release a trifluoromethyl radical (•CF3). rsc.orgnih.gov The final step of the O-trifluoromethylation is the recombination of the N-hydroxyl radical with the trifluoromethyl radical to yield the desired O-trifluoromethylated hydroxylamine derivative. rsc.orgnih.gov This radical pathway is sensitive to oxygen and requires degassed solvents for optimal results. rsc.org

Evidence from Radical Trapping Experiments

To verify the involvement of radical intermediates in the O-trifluoromethylation of hydroxylamine derivatives, radical trapping experiments have been conducted. rsc.org These experiments provide compelling evidence for the proposed radical mechanism. When the O-trifluoromethylation reaction is performed in the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT), a significant decrease in the yield of the desired O-trifluoromethylated product is observed. rsc.org

For example, in a model reaction, the yield of the O-trifluoromethylated N-hydroxylamine dropped from 97% under standard conditions to 28% with the addition of BHT and to 37% with the addition of TEMPO. rsc.org The formation of the trapped radical adducts, BHT-CF3 and TEMPO-CF3, was confirmed by GC-MS and 19F NMR spectroscopy, corroborating the presence of the trifluoromethyl radical (•CF3) as a key intermediate in the reaction pathway. rsc.org

| Reaction Conditions | Yield of O-Trifluoromethylated Product (%) | Reference |

|---|---|---|

| Standard Conditions (No Trap) | 97 | rsc.org |

| With BHT (1 equiv.) | 28 | rsc.org |

| With TEMPO (1 equiv.) | 37 | rsc.org |

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Electrophilic Amination

Copper-catalyzed electrophilic amination represents a powerful method for the formation of C–N bonds. rsc.org This transformation often utilizes O-benzoyl hydroxylamines as electrophilic nitrogen sources to aminate a wide range of nucleophiles, including organozinc and Grignard reagents. organic-chemistry.orgnih.gov The process is versatile, tolerating significant steric hindrance and a broad array of functional groups on both the nucleophile and the hydroxylamine derivative. organic-chemistry.org The general method allows for the synthesis of both secondary and tertiary amines in good yields under mild conditions. organic-chemistry.orgnih.gov The copper catalyst, often a salt like Cu(OAc)2 or [CuOTf]2•C6H6, is crucial for the reaction, as no product is typically observed in its absence. nih.gov

While many studies focus on O-benzoyl hydroxylamines, the reactivity of related hydroxylamine derivatives is also of significant interest. In a study on the synthesis of amides from aldehydes and hydroxylamines, N-(3-bromophenyl)hydroxylamine was shown to be an effective substrate. acs.org The reaction of benzaldehyde (B42025) with N-(3-bromophenyl)hydroxylamine afforded the corresponding amide product in 78% yield. acs.org This study noted that aromatic hydroxylamines bearing electron-withdrawing groups, such as the 3-bromo substituent, generally provided higher yields compared to those with electron-donating groups. acs.org This suggests that this compound and its derivatives are viable and efficient reagents in amination reactions.

| N-Arylhydroxylamine | Product Yield (%) | Reference |

|---|---|---|

| N-Phenylhydroxylamine | 85 | acs.org |

| N-(m-Tolyl)hydroxylamine | 60 | acs.org |

| N-(3-Bromophenyl)hydroxylamine | 78 | acs.org |

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization represents a powerful strategy for the synthesis of heterocyclic compounds from appropriately substituted aromatic precursors. This process typically involves the palladium-catalyzed introduction of a carbonyl group (C=O) from carbon monoxide, followed by an intramolecular cyclization step. In the context of this compound, this transformation offers a potential route to synthesize substituted phenoxazine (B87303) derivatives, which are important structural motifs in medicinal and materials science. rsc.orgrsc.org

The proposed mechanism for the palladium-catalyzed carbonylative cyclization of this compound proceeds through a series of well-established catalytic steps. nih.govbeilstein-journals.org The reaction is initiated by the oxidative addition of a low-valent palladium(0) species to the carbon-bromine bond of the substrate. Subsequent coordination and insertion of carbon monoxide lead to the formation of a key acyl-palladium(II) intermediate. This intermediate is then poised for intramolecular attack by the nucleophilic nitrogen atom of the hydroxylamine moiety, triggering the cyclization. The final step involves reductive elimination, which releases the heterocyclic product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. nih.govnih.gov

While specific experimental data for this compound is not detailed in the provided context, the general pathway can be outlined based on established precedents for similar substrates. nih.govnih.gov The efficiency and outcome of such reactions are typically influenced by factors including the choice of palladium catalyst, ligands, base, solvent, and the pressure of carbon monoxide. nih.govbeilstein-journals.org

Table 1: Proposed Mechanistic Steps for Palladium-Catalyzed Carbonylative Cyclization

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Oxidative Addition | A palladium(0) complex inserts into the C-Br bond of this compound. |

| 2 | CO Insertion | Carbon monoxide inserts into the aryl-palladium bond. |

| 3 | Nucleophilic Attack | The nitrogen atom of the hydroxylamine group attacks the electrophilic acyl-palladium carbon. |

| 4 | Reductive Elimination | The C-N bond is formed, releasing the cyclized product and regenerating the Pd(0) catalyst. |

Acid- and Base-Dependent Hydrolysis Mechanisms

The stability and reactivity of O-arylhydroxylamines, including this compound, are significantly influenced by the pH of the medium. The molecule can undergo hydrolysis through distinct pathways under acidic and basic conditions, leading to different product profiles. acs.org These reactions are of fundamental interest as they can parallel metabolic activation pathways of related compounds.

Under acidic conditions, the hydrolysis of O-arylhydroxylamines is often initiated by protonation of the nitrogen atom. This enhances the leaving group ability of the amine moiety, facilitating the heterolytic cleavage of the oxygen-nitrogen (O-N) bond. acs.org This cleavage can generate a highly reactive aryloxenium ion intermediate (or a solvated equivalent). acs.orgacs.org This electrophilic species can then be attacked by water, leading to the formation of the corresponding phenol (B47542) (3-bromophenol) and potentially rearrangement products through subsequent reactions. acs.org

In neutral or basic solutions, the hydrolysis mechanism changes. Under these conditions, the hydroxylamine can deprotonate to form its conjugate base. acs.org The decomposition can then proceed from this anionic species. Studies on analogous N-acyl-O-arylhydroxylamines show that multiple decomposition pathways can exist simultaneously. For example, one pathway involves the formation of a phenol, while other routes can lead to rearrangement products. acs.org The base-catalyzed hydrolysis of esters, a related reaction, proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl group, followed by the elimination of an alkoxide. chemistrysteps.commasterorganicchemistry.com While this compound lacks a carbonyl group, the principle of base-promoted decomposition via deprotonation and subsequent cleavage remains a key mechanistic feature. acs.org

Table 2: Comparison of Hydrolysis Mechanisms

| Condition | Key Reactive Species | Primary Mechanistic Step | Major Product(s) |

|---|---|---|---|

| Acidic | Protonated this compound | Heterolytic O-N bond cleavage | 3-Bromophenol (B21344), Rearrangement Products |

| Basic/Neutral | this compound conjugate base | Decomposition of the anion | 3-Bromophenol |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

| 3-Bromophenol |

Applications of O 3 Bromophenyl Hydroxylamine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic nitrogen and an oxygen atom in the hydroxylamine (B1172632) group, coupled with the potential for cross-coupling reactions at the bromine-substituted carbon, makes O-(3-bromophenyl)hydroxylamine a valuable precursor for the construction of diverse molecular architectures.

Construction of Heterocyclic Scaffolds (e.g., Isoxazoles, Tetrahydroquinolines)

This compound serves as a crucial reagent in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Isoxazoles: The synthesis of isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, can be achieved through the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com In this reaction, the hydroxylamine nitrogen acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine. Subsequent intramolecular cyclization, involving the attack of the hydroxylamine oxygen on the second carbonyl group, followed by dehydration, leads to the formation of the isoxazole (B147169) ring. nih.govyoutube.com While specific examples detailing the use of this compound in this reaction are not prevalent in the readily available literature, the general mechanism suggests its utility in producing 3-bromophenyl-substituted isoxazoles. The resulting isoxazole would incorporate the 3-bromophenyl moiety, offering a handle for further functionalization through cross-coupling reactions.

Tetrahydroquinolines: Tetrahydroquinolines are bicyclic heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. The Povarov reaction, a [4+2] cycloaddition, is a common method for synthesizing tetrahydroquinolines. ehu.essci-rad.com This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. ehu.es While the direct involvement of this compound in a classical Povarov reaction is not documented, related methodologies utilizing N-benzylhydroxylamines in Povarov-type reactions to access tetrahydroquinolines have been reported. rsc.orgresearchgate.net This suggests the potential for developing novel synthetic routes to 3-bromo-substituted tetrahydroquinolines using this compound or its derivatives, which could serve as valuable intermediates in drug discovery.

Synthesis of Nitrogen-Containing Advanced Intermediates

Hydroxylamines are recognized as valuable intermediates in the synthesis of various nitrogen-containing compounds. semanticscholar.orgorganic-chemistry.org They can act as a source of "tethered nitrogen," enabling intramolecular reactions that can control stereochemistry and regiochemistry during the formation of new carbon-nitrogen bonds. semanticscholar.org this compound, with its reactive N-O bond, can be utilized in the synthesis of a range of nitrogenous compounds. The cleavage of the N-O bond can generate reactive nitrogen species that can participate in various transformations to form new N-heterocycles. mdpi.com The 3-bromophenyl group remains intact during these transformations, yielding advanced intermediates that are pre-functionalized for subsequent synthetic modifications.

Preparation of N-Heterocyclic Compounds through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. umich.edu These reactions minimize waste and improve atom economy by avoiding the isolation of intermediates. While specific cascade reactions involving this compound are not extensively documented, the inherent reactivity of the hydroxylamine functionality makes it a suitable candidate for designing such processes. For instance, a cascade sequence could be initiated by the reaction of the hydroxylamine, followed by an intramolecular reaction involving the bromophenyl group to construct fused heterocyclic systems. The development of such cascade reactions would provide a powerful tool for the rapid assembly of novel N-heterocyclic scaffolds.

Functional Group Transformations and Reagent Development

This compound and related hydroxylamine derivatives are effective reagents for various functional group transformations, offering mild and selective methods for important chemical conversions.

Conversion of Aldehydes to Nitriles

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. organic-chemistry.orgnih.govorgchemres.orgnih.govajgreenchem.com One common method involves the dehydration of an aldoxime, which is formed by the reaction of an aldehyde with hydroxylamine. nih.govorgchemres.org O-Arylhydroxylamines, such as O-phenylhydroxylamine, have been shown to efficiently convert aldehydes into nitriles in an aqueous medium. nih.gov The reaction proceeds under mild conditions and is compatible with a variety of functional groups.

The general procedure for this transformation involves reacting the aldehyde with an O-arylhydroxylamine hydrochloride in a buffered aqueous solution or a mixed solvent system. nih.gov The reaction mechanism likely involves the formation of an oxime intermediate, followed by elimination to yield the nitrile.

| Aldehyde | Reagent | Conditions | Product | Yield (%) |

| Aromatic Aldehyde | O-Phenylhydroxylamine HCl | Buffered aqueous solution | Aromatic Nitrile | High |

| Aliphatic Aldehyde | O-Phenylhydroxylamine HCl | Buffered aqueous solution | Aliphatic Nitrile | Moderate to High |

This table represents a generalized transformation and specific yields would be substrate-dependent.

Generation of Amides from Aldehydes

The direct conversion of aldehydes to amides is a highly valuable transformation in organic and medicinal chemistry. semanticscholar.org Oxidative amidation methods provide a direct route from readily available aldehydes to amides, bypassing the need for carboxylic acid activation. nih.govacs.orgorganic-chemistry.org Research has shown that N-arylhydroxylamines can be used in the amination of aldehydes to produce amides. For instance, N-(3-bromophenyl)hydroxylamine has been successfully employed in a metal-free, mild, and efficient method for the synthesis of amides from aldehydes. In this process, the hydroxylamine reacts with the aldehyde to form a nitrone intermediate, which then rearranges to the corresponding amide.

A study on the amination of aldehydes with various hydroxylamines demonstrated that aromatic hydroxylamines with electron-withdrawing groups on the phenyl ring, such as the 3-bromo substituent, provide higher yields. For example, the reaction of an aldehyde with N-(3-bromophenyl)hydroxylamine gave the corresponding amide in 78% yield.

| Aldehyde | Hydroxylamine | Promoter | Product | Yield (%) |

| Benzaldehyde (B42025) | N-(3-bromophenyl)hydroxylamine | TBAF·3H₂O, KOH | N-(3-bromophenyl)benzamide | 78 |

This data is for the isomeric N-(3-bromophenyl)hydroxylamine and serves as a strong indicator for the potential reactivity of this compound in similar transformations.

Derivatization in Modifying Aldehydes and Ketones

This compound is utilized in the derivatization of aldehydes and ketones, primarily through a condensation reaction to form O-aryl oximes. This reaction is a cornerstone of carbonyl chemistry, converting the carbonyl group (C=O) into an oxime ether linkage (C=N-O-Ar). The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the final product. nih.govquora.comyoutube.com

The primary purpose of this derivatization is to modify the chemical and physical properties of the original aldehyde or ketone. By converting a carbonyl group, which is polar and can act as a hydrogen bond acceptor, into the bulkier, more rigid O-(3-bromophenyl)oxime, chemists can alter a molecule's polarity, solubility, and conformational characteristics. Furthermore, the resulting oxime ether is a stable functional group that can be carried through subsequent synthetic steps.

This derivatization serves several key functions in advanced organic synthesis:

Protection of Carbonyl Groups: The transformation of a reactive aldehyde or ketone into a stable oxime ether can be used as a protecting group strategy during multi-step syntheses.

Purification and Characterization: Oximes are often crystalline solids, which can facilitate the purification of liquid or difficult-to-handle carbonyl compounds. iris-biotech.de

Introduction of a Functional Handle: The 3-bromo substituent on the phenyl ring of the newly formed oxime ether provides a reactive site for further chemical transformations, such as palladium-catalyzed cross-coupling reactions. This allows for the linking of the original carbonyl-containing molecule to other molecular fragments.

The general reaction for the derivatization of aldehydes and ketones with this compound is presented below.

Table 1: General Reaction of this compound with Carbonyl Compounds

| Reactant 1 (Carbonyl) | Reactant 2 | Product (O-(3-bromophenyl)oxime) |

| Aldehyde (R-CHO) | This compound | Aldoxime Ether (R-CH=N-O-C₆H₄Br) |

| Ketone (R-CO-R') | This compound | Ketoxime Ether (R-C(R')=N-O-C₆H₄Br) |

Applications in Materials Chemistry and Fine Chemicals (excluding specific product details)

The utility of this compound in materials chemistry and the synthesis of fine chemicals stems from its nature as a heterobifunctional building block. It possesses two distinct reactive sites: the hydroxylamine group and the bromine atom on the aromatic ring. This dual functionality allows for a stepwise or orthogonal approach to constructing complex molecules.

In the synthesis of fine chemicals, which are pure, single substances produced in limited quantities, this compound can act as a key intermediate. The hydroxylamine function can be used to connect the "O-(3-bromophenyl)" moiety to a larger molecular scaffold via an oxime linkage. Subsequently, the bromine atom can be exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the synthesis of highly functionalized, complex target molecules that might be explored in fields such as medicinal chemistry or agrochemicals. mdpi.comnih.gov

In materials chemistry, this compound can be envisioned as a precursor to monomers or functionalized polymers. For instance, after reacting the hydroxylamine group, the bromine atom can participate in cross-coupling reactions to either create conjugated systems for organic electronics or to be converted into another functional group suitable for polymerization (e.g., a vinyl, ethynyl, or boronic ester group). The presence of the bromine atom allows for the integration of this building block into larger macromolecular structures using powerful synthetic methods.

The versatility of the bromo-substituent is central to these applications, as it is a well-established functional group for a range of catalytic cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions Utilizing the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Resulting Bond Type | General Application |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid/ester) | C-C | Synthesis of biaryls, conjugated polymers |

| Heck Coupling | Alkene | C-C | Arylation of alkenes |

| Sonogashira Coupling | Terminal alkyne | C-C | Synthesis of aryl alkynes, conjugated materials |

| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of arylamines |

| Stille Coupling | Organotin compound | C-C | Creation of complex carbon skeletons |

Through these and other synthetic transformations, this compound serves as a versatile linker and structural component, enabling the synthesis of a wide array of complex organic molecules for specialized applications in fine chemicals and advanced materials.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For O-(3-bromophenyl)hydroxylamine, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

It is important to note that the following spectral data are predicted based on established principles of NMR spectroscopy, as comprehensive experimental spectra for this specific compound are not widely available in published literature.

Proton (¹H) NMR for Structural Connectivity

A ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the oxygen of the hydroxylamine (B1172632) group. The aromatic region would display four signals for the four protons on the benzene (B151609) ring.

The proton adjacent to the bromine atom (C2-H) would likely appear as a triplet or a narrow multiplet. The proton between the bromo and hydroxylamine groups (C4-H) would be a doublet of doublets. The C5-H proton would likely be observed as a triplet of doublets, and the C6-H proton as a doublet of doublets. The two protons of the amine group (-ONH₂) are expected to produce a broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2-H | 7.20 - 7.30 | t (triplet) |

| C4-H | 7.05 - 7.15 | d (doublet) |

| C5-H | 6.90 - 7.00 | t (triplet) |

| C6-H | 7.10 - 7.20 | d (doublet) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has six unique carbon atoms in its aromatic ring, which should result in six distinct signals in the spectrum. The carbon atom bonded to the oxygen (C1) is expected to be the most downfield-shifted among the aromatic carbons due to the electronegativity of oxygen. The carbon bonded to the bromine atom (C3) would also be significantly shifted, and its signal intensity may be lower due to the quadrupolar effect of the bromine nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-O) | 158 - 162 |

| C2 | 115 - 119 |

| C3 (-Br) | 122 - 126 |

| C4 | 123 - 127 |

| C5 | 119 - 123 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or to differentiate between isomers, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between adjacent aromatic protons (e.g., C4-H with C5-H, and C5-H with C6-H), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound. The calculated monoisotopic mass of the neutral molecule this compound (C₆H₆BrNO) is 186.9633 u. HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value very close to 187.9706. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2⁺).

Table 3: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [C₆H₆⁷⁹BrNO]⁺ | 186.9627 |

| [C₆H₆⁸¹BrNO]⁺ | 188.9607 |

| [C₆H₆⁷⁹BrNO+H]⁺ | 187.9706 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule.

For this compound, the fragmentation is likely initiated by the cleavage of the weakest bonds. A primary fragmentation pathway would involve the cleavage of the O-N bond, leading to the loss of an amino radical (•NH₂) to form a [C₆H₅BrO]⁺ ion. Another significant fragmentation would be the cleavage of the C-O bond, generating a bromophenyl cation [C₆H₄Br]⁺. Subsequent fragmentation could involve the loss of the bromine atom or the fragmentation of the aromatic ring itself.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Possible Identity |

|---|---|

| 187/189 | [C₆H₆BrNO]⁺ (Molecular Ion, M⁺) |

| 171/173 | [C₆H₄BrO]⁺ (Loss of •NH₂) |

| 156/158 | [C₆H₄Br]⁺ (Loss of H₂NO•) |

| 77 | [C₆H₅]⁺ (Loss of Br and ONH) |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.

As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), the world's primary repository for small-molecule crystal structures. However, a hypothetical analysis would yield a comprehensive set of crystallographic data. This data provides a unique fingerprint for the crystalline form of the compound. An illustrative example of the data that would be obtained from such an analysis is presented in Table 1.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Representative Organic Compound

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₆H₆BrNO | The elemental composition of the molecule. |

| Formula Weight | 188.03 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle alpha. |

| β (°) | 105.3 | Unit cell angle beta. |

| γ (°) | 90 | Unit cell angle gamma. |

| Volume (ų) | 758.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.645 | The theoretical density of the crystal. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the data. |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Derived from the crystal structure data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern how molecules are arranged in the crystal lattice (crystal packing). This analysis is crucial for understanding the forces that stabilize the crystal structure.

While specific data for this compound is unavailable, analysis of structurally related bromophenyl-containing compounds reveals common interaction patterns. nih.goviucr.orgnih.govresearchgate.net The dominant contacts are typically hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), bromine-hydrogen (Br···H), and carbon-hydrogen (C···H) interactions, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. A representative summary of the percentage contributions of these interactions from published crystal structures of other bromophenyl derivatives is shown in Table 2. nih.goviucr.orgresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Bromophenyl-Containing Compounds

| Contact Type | Percentage Contribution (%) | Description of Interaction |

| H···H | 30 - 40% | Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms. nih.govresearchgate.net |

| O···H/H···O | 10 - 30% | Indicates the presence of hydrogen bonds (e.g., C-H···O) or other close oxygen-hydrogen contacts. nih.goviucr.org |

| Br···H/H···Br | 10 - 15% | Highlights close contacts involving the bromine atom, contributing to the overall stability of the packing. nih.goviucr.org |

| C···H/H···C | 10 - 20% | Represents C-H···π interactions or general van der Waals contacts between carbon and hydrogen atoms. nih.govresearchgate.net |

Note: This data is compiled from published analyses of different bromophenyl-containing molecules and serves as a representative example of the expected intermolecular interactions. nih.goviucr.orgnih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is an indispensable tool in chemical research for separating the components of a mixture and assessing the purity of a compound. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound with high accuracy and precision. For a compound like this compound, a reverse-phase HPLC method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., a C18 silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The sample is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, the compound and any impurities are separated based on their relative affinities for the stationary phase. The bromophenyl group acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. The output, a chromatogram, shows peaks corresponding to each separated component. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Table 3: Illustrative Parameters and Results for a Reverse-Phase HPLC Purity Analysis

| Parameter | Illustrative Value/Condition |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Hypothetical Results | |

| Retention Time (Main Peak) | 8.52 min |

| Peak Area (Main Peak) | 1,250,000 |

| Total Peak Area | 1,255,000 |

| Calculated Purity | 99.6% |

Note: This table presents a hypothetical but typical HPLC method and result for purity assessment of an aromatic compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor reaction progress, screen for appropriate separation conditions, and make a preliminary assessment of compound purity. silicycle.com

For this compound, a standard normal-phase TLC analysis would utilize a plate coated with a polar stationary phase, such as silica gel. A small spot of the dissolved sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a nonpolar mobile phase (eluent). A common eluent for compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com

As the eluent ascends the plate via capillary action, it carries the sample components with it. Separation occurs based on the compounds' differing affinities for the silica gel versus the eluent. The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf), a characteristic value for a specific compound in a given TLC system. Purity is qualitatively assessed by the presence of a single spot. Visualization is typically achieved by observing the plate under a UV lamp (at 254 nm), where the aromatic ring will absorb UV light and appear as a dark spot on a fluorescent background.

Table 4: Illustrative Thin-Layer Chromatography Data

| Parameter | Illustrative Value/Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Results | |

| Rf of Main Spot | 0.45 |

| Rf of Impurity | 0.20 |

| Purity Assessment | Major spot observed with a minor, more polar impurity. |

Note: The data presented is for illustrative purposes to demonstrate the application of TLC for purity analysis.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to O-(3-Bromophenyl)hydroxylamine

While established methods for the synthesis of aryl hydroxylamines exist, the pursuit of more efficient, sustainable, and scalable routes to this compound remains a key area of future research. Current strategies often rely on the reduction of the corresponding nitroaromatics or palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents. nih.govrsc.org Future investigations could focus on:

Direct C-H Amination: Exploring transition-metal-catalyzed direct C-H amination of 1,3-dibromobenzene (B47543) would offer a highly atom-economical route, eliminating the need for pre-functionalized starting materials.

Electrochemical Methods: Electrosynthesis presents a green and sustainable alternative to traditional chemical reductants or oxidants, potentially offering high selectivity and milder reaction conditions. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions and could be harnessed for the synthesis of this compound from readily available precursors.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Improved Nitroarene Reduction | Well-established; high yields achievable. rsc.org | Use of hazardous reagents; selectivity issues. |

| Palladium-Catalyzed O-Arylation | Good functional group tolerance. organic-chemistry.org | Catalyst cost and removal; ligand design. |

| Direct C-H Amination | High atom economy; simplified starting materials. | Regioselectivity control; catalyst development. |

| Electrochemical Synthesis | Sustainable; mild conditions; reduced waste. organic-chemistry.org | Electrode material optimization; reaction engineering. |

| Photoredox Catalysis | Green energy source; novel reactivity. | Photocatalyst design; quantum yield optimization. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is far from fully explored. The interplay between the nucleophilic/electrophilic nature of the hydroxylamine group and the potential for cross-coupling at the C-Br bond opens up a vast landscape for chemical transformations. Future research should aim to:

Develop Novel Catalytic Aminations: Investigating new catalyst systems, including those based on earth-abundant metals, for electrophilic and nucleophilic amination reactions using this compound as a versatile nitrogen source. organic-chemistry.org

Explore Umpolung Reactivity: Designing catalytic systems that can reverse the inherent polarity of the hydroxylamine functionality (umpolung), enabling novel bond formations that are otherwise challenging to achieve.

Investigate Tandem and Cascade Reactions: Designing one-pot reactions that leverage both the hydroxylamine and the bromophenyl moieties to construct complex molecular architectures in a single, efficient operation. This could involve, for instance, an initial amination followed by an intramolecular palladium-catalyzed cyclization.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Substructures

The bifunctional nature of this compound makes it an attractive monomer or building block for the synthesis of advanced functional materials. The hydroxylamine group can be used for polymerization or modification of polymer backbones, while the bromo-substituent provides a handle for further functionalization, such as cross-linking or the introduction of specific electronic or optical properties. Unexplored avenues include:

Conducting Polymers: The incorporation of this compound into conjugated polymer backbones could lead to new materials with tunable electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Degradable Polymers: The N-O bond within the hydroxylamine linkage can be susceptible to cleavage under specific conditions, opening up the possibility of designing degradable polymers for biomedical applications or environmentally friendly plastics. nih.gov

Functional Polymer Resins: The bromine atom can be utilized for post-polymerization modification, allowing for the attachment of various functional groups to create specialized resins for applications such as catalysis, sensing, or separation.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For reactions involving this compound, several mechanistic questions remain unanswered. Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Intermediates: Utilize spectroscopic techniques (e.g., in-situ NMR, mass spectrometry) and trapping experiments to identify and characterize key intermediates in catalytic cycles.

Perform Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation barriers, and understand the role of catalysts and ligands in determining reactivity and selectivity. nih.gov

Investigate the Role of the Bromine Substituent: Systematically study the electronic and steric effects of the bromine atom on the reactivity of the hydroxylamine group in various transformations.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and the adoption of modern synthesis technologies like flow chemistry are paramount for the future of chemical manufacturing. Research into this compound should embrace these concepts by:

Developing Continuous Flow Syntheses: Translating key synthetic routes to this compound and its derivatives into continuous flow processes. Flow chemistry offers advantages in terms of safety, scalability, and process control. mdpi.com

Utilizing Greener Solvents and Reagents: Exploring the use of bio-based solvents, water, or solvent-free reaction conditions to minimize the environmental impact of synthetic procedures.

Designing for Recyclability: Developing catalytic systems where the catalyst can be easily recovered and reused, thereby reducing waste and cost.

The potential research directions for this compound are summarized in Table 2.

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Routes | Develop more efficient, sustainable, and scalable syntheses. | Greener and more cost-effective production. |

| New Reactivity Modes | Discover and develop new chemical transformations. | Expansion of the synthetic chemist's toolbox. |

| Advanced Functional Materials | Synthesize novel polymers and materials with unique properties. | Innovations in electronics, medicine, and materials science. |

| Mechanistic Understanding | Gain detailed insight into reaction pathways. | Rational design of improved catalysts and reactions. |

| Flow Chemistry & Sustainability | Implement greener and more efficient manufacturing processes. | Reduced environmental footprint of chemical synthesis. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Q. What are the primary synthetic routes for O-(3-bromophenyl)hydroxylamine hydrochloride, and how is purity ensured?

this compound hydrochloride is typically synthesized via two methods:

- Reduction of nitro precursors : Reduction of 3-bromonitrobenzene derivatives using catalytic hydrogenation or sodium dithionite under controlled conditions.

- Nucleophilic substitution : Reaction of hydroxylamine hydrochloride with 3-bromoaryl halides (e.g., 3-bromophenyl bromide) in the presence of a base like sodium carbonate. Purification is achieved through recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures), followed by characterization via NMR (¹H/¹³C) and mass spectrometry to confirm purity and structure .

Q. Which spectroscopic and computational tools are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assigning aromatic proton signals (δ ~7.0–7.5 ppm) and hydroxylamine protons (δ ~5–6 ppm).

- Mass spectrometry (HRMS) : Confirming molecular weight (C₆H₆BrNO; exact mass 172.96 Da).

- Computational modeling : Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G(d)) to predict vibrational frequencies and electronic properties. SMILES (C1=CC(=CC(=C1)Br)ON) and InChI identifiers are essential for database referencing .

Advanced Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental product distributions in hydroxylamine-mediated reactions?

Discrepancies often arise from competing O-/N-acylation pathways. For example, computational studies (B3LYP/6-311+G(2df,2p)) predicted N-acylation dominance (ΔG‡ = 17.4 kcal/mol), while experiments favored O-acylation. To resolve this:

- Dual catalysis analysis : Probe bifunctional mechanisms where hydroxylamine’s oxygen and nitrogen atoms participate in proton transfer (e.g., TS1O-NH2OH-DUAL and TS1N-NH2OH-DUAL transition states).

- Solvent effects : Use Polarizable Continuum Models (PCM) to account for solvation free energies, which lower ΔG‡ barriers (e.g., 18.6 kcal/mol for O-acylation in water) .

Q. How does the 3-bromo substituent influence electronic and steric effects in this compound’s reactivity?

The bromine atom:

- Electron-withdrawing effect : Reduces electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions.

- Steric hindrance : The bulky bromine group may slow nucleophilic attack in crowded environments. Comparative studies with fluorinated analogs (e.g., O-(2-fluorophenyl)hydroxylamine) show bromine’s stronger inductive effect enhances stability in oxidative conditions but reduces nucleophilicity .

Q. What methodologies are used to evaluate this compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

- IDO1 inhibition assays : Measure compound potency via IC₅₀ values using recombinant enzyme and kynurenine quantification (e.g., HPLC/UV-Vis).

- Cytotoxicity profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, U-937) to determine IC₅₀ (e.g., 0.65 µM for MCF-7).

- Apoptosis induction : Use flow cytometry with Annexin V/PI staining to confirm programmed cell death pathways .

Methodological Notes

- Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved NMR or stopped-flow techniques to distinguish intermediates (e.g., tetrahedral adducts MS1O-NH3O) and identify rate-limiting steps .

- Comparative halogen studies : Synthesize chloro/fluoro analogs to isolate electronic vs. steric effects using Hammett plots or DFT-computed Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.